molecular formula C17H14N2O2 B10786061 Dehydrocyclopeptine

Dehydrocyclopeptine

Cat. No.: B10786061
M. Wt: 278.30 g/mol
InChI Key: FYVKHLSOIIPVEH-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocyclopeptine is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium. The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The precursor amino acids, phenylalanine and anthranilic acid, along with the methyl group of methionine, form an enzyme-bound acyclic dipeptide intermediate. This intermediate undergoes cyclization to release cyclopeptine, which is then transformed into this compound in the presence of cyclopeptine dehydrogenase .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to optimize the yield of the compound. The fungal cultures are subjected to chromatographic procedures to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrocyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Dehydrocyclopeptine exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor complex by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can influence various neural pathways, making it a compound of interest in the study of neurological disorders.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to modulate GABA receptors sets it apart from other benzodiazepine alkaloids. Additionally, its antimicrobial and cytotoxic properties make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11-

InChI Key

FYVKHLSOIIPVEH-PTNGSMBKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O

Origin of Product

United States

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